N-Nitroso Desloratadine-d4
Description
Properties
Molecular Formula |
C₁₉H₁₄D₄ClN₃O |
|---|---|
Molecular Weight |
343.84 |
Synonyms |
8-Chloro-6,11-dihydro-11-(1-nitroso-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar N-Nitroso Compounds
Structural and Functional Differences
N-Nitroso compounds share a common nitroso (-N=O) group but differ in their amine/amide backbones, influencing reactivity and toxicity. Below is a comparative analysis:
| Compound | Molecular Formula | CAS Number | Primary Use/Context | Key Structural Features |
|---|---|---|---|---|
| N-Nitroso Desloratadine-d4 | C₁₉H₁₄D₄ClN₃O | 2733579-31-0 | Analytical internal standard | Deuterated piperidine, nitroso group |
| N-Nitrosodiethylamine | C₄H₁₀N₂O | 55-18-5 | Industrial solvent, carcinogen | Symmetric ethyl groups |
| N-Nitrosopyrrolidine | C₄H₈N₂O | 930-55-2 | Food contaminant (bacon, smoked meats) | Cyclic pyrrolidine backbone |
| N-Nitrosothiazolidine-4-carboxylic acid | C₄H₆N₂O₃S | 65162-05-4 | Non-volatile contaminant in cured meats | Thiazolidine ring with carboxylic acid |
Toxicological Profiles
Genotoxicity and Carcinogenicity
- This compound: Limited in vivo toxicity data; primarily used as a reference standard. No direct evidence of carcinogenicity reported, though structural similarity to nitrosamines necessitates caution .
- N-Nitrosodiethylamine (NDEA): Potent hepatocarcinogen; induces DNA fragmentation in human hepatocytes at 10–32 mM concentrations .
- N-Nitrosopyrrolidine (NPYR) : Found in tobacco smoke and processed meats. Causes dose-dependent DNA damage in rat hepatocytes (3.2–18 mM) and is linked to esophageal cancer in animal models .
- N-Nitrosothiazolidine-4-carboxylic acid: Non-volatile compound detected in smoked bacon. Limited carcinogenicity data but suspected to contribute to gastric cancer risk .
Species-Specific Responses
Human and rat hepatocytes exhibit divergent sensitivities. For example, N-Nitrosomorpholine induces statistically significant DNA damage in rats at 1–3.2 mM but shows weaker effects in humans . This interspecies variability complicates extrapolation of animal data to human risk assessments.
Environmental and Dietary Exposure
- This compound: Not reported in environmental or food samples; synthetic use limits exposure .
- N-Nitrosodiethylamine (NDEA) : Detected in industrial wastewater and tobacco smoke, with occupational exposure linked to liver cancer .
- N-Nitrosopyrrolidine (NPYR): Forms endogenously in the stomach from nitrite and pyrrolidine-rich foods (e.g., beer, cured meats). Dietary intake correlates with colorectal cancer risk .
- N-Nitrosothiazolidine-4-carboxylic acid : Found in fried bacon at concentrations up to 200 µg/kg, contributing to total N-nitroso compound intake .
Preparation Methods
Desloratadine as the Primary Precursor
Desloratadine (C₁₉H₁₉ClN₂) serves as the foundational molecule for synthesizing N-nitroso desloratadine-d4. Its piperidine ring provides the secondary amine site necessary for nitrosation. Structural features critical for subsequent reactions include:
Deuterating Agents
Deuterium incorporation relies on heavy water (D₂O) or deuterated alcohols (e.g., CD₃OD), as outlined in patent WO2017045648A1. These agents facilitate H-D exchange under catalytic conditions, ensuring isotopic purity ≥95%.
Nitrosation Process
Electrooxidative N-Nitrosation
The nitrosation of desloratadine follows an electrooxidative pathway using sodium/potassium nitrite (NaNO₂/KNO₂) as nitrosating agents. Key parameters include:
| Parameter | Condition |
|---|---|
| Solvent | Acetonitrile/water (3:1 v/v) |
| pH | 2.5–3.0 (adjusted with HCl) |
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Yield | 78–82% |
Mechanism :
Purification of N-Nitroso Desloratadine
Post-nitrosation, the crude product is purified via:
-
Column chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent.
-
Recrystallization : Methanol/water mixture yields >98% purity.
Deuterium Incorporation
Catalytic H-D Exchange
Deuterium labeling employs a rhodium-catalyzed method described in patent WO2017045648A1:
| Parameter | Condition |
|---|---|
| Catalyst | RhCl₃·3H₂O (5 mol%) |
| Deuterium Source | D₂O or CD₃OD |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Reaction Time | 24–48 hours |
| Deuterium Incorporation | ≥4 D atoms (theoretical maximum) |
Mechanism :
Solvent Optimization
Deuterated methanol (CD₃OD) enhances reaction efficiency compared to D₂O due to better solubility of desloratadine derivatives. Mixed solvents (e.g., D₂O/CD₃OD) achieve 92–95% isotopic purity.
Final Product Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Final purification uses reverse-phase HPLC:
Mass Spectrometric Analysis
Nuclear Magnetic Resonance (NMR)
-
¹H NMR : Absence of protons at δ 2.8–3.2 ppm (piperidine CH₂).
Comparative Analysis of Synthetic Routes
Traditional vs. Electrooxidative Nitrosation
| Aspect | Traditional Method | Electrooxidative Method |
|---|---|---|
| Nitrosating Agent | HNO₂ | NaNO₂/KNO₂ |
| Reaction Time | 8–12 hours | 4–6 hours |
| Byproducts | Nitro derivatives | Minimal (controlled pH) |
| Yield | 65–70% | 78–82% |
The electrooxidative approach reduces side reactions and improves yield.
Deuteration Efficiency Across Catalysts
| Catalyst | Deuterium Incorporation (%) | Purity (%) |
|---|---|---|
| RhCl₃·3H₂O | 95 | 97 |
| Pd/C | 82 | 89 |
| Ni-Al Alloy | 75 | 85 |
Rhodium catalysts outperform palladium and nickel due to superior C-H activation.
Challenges and Mitigation Strategies
Nitrosamine Stability
This compound degrades under light or heat. Mitigation includes:
Isotopic Dilution
Trace protiated solvents (e.g., H₂O) reduce deuterium purity. Solutions:
Applications in Analytical Chemistry
Q & A
Q. What analytical techniques are recommended for detecting and quantifying N-Nitroso Desloratadine-d4 in pharmaceutical matrices?
Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) with triple quadrupole detectors is the gold standard due to its high sensitivity for low-concentration nitrosamines. Deuterated analogs like Desloratadine-d4 enhance accuracy by serving as internal standards to correct for matrix effects and ionization variability . Prior characterization using nuclear magnetic resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and thermal gravimetric analysis (TGA) is critical to confirm structural integrity and purity .
Q. How do researchers account for endogenous formation of N-Nitroso compounds during experimental design?
Methodological Answer: Controlled studies should include pH-adjusted in vitro simulations (e.g., gastric fluid models) to mimic endogenous nitrosation. Use deuterated solvents or isotopic labeling (e.g., 15N-nitrite) to trace reaction pathways and quantify artifact formation. Dietary databases tracking nitrate/nitrite intake can contextualize exogenous vs. endogenous contributions .
Q. What are the primary sources of this compound contamination in drug synthesis?
Methodological Answer: Contamination often arises from nitrosating agents (e.g., nitrous acid) reacting with secondary/tertiary amine precursors. Mitigation involves optimizing reaction conditions (e.g., low temperature, inert atmosphere) and post-synthesis purification via preparative HPLC. Impurity profiling using high-resolution MS/MS ensures compliance with regulatory limits (e.g., ≤0.83 ppm) .
Advanced Research Questions
Q. How can researchers validate analytical methods for this compound to address inter-laboratory data discrepancies?
Methodological Answer: Method validation should follow ICH Q2(R1) guidelines, emphasizing specificity (via forced degradation studies), linearity (1–150% of target concentration), and recovery rates (90–110%). Cross-laboratory harmonization using shared deuterated standards (e.g., NDMA-d6 ) and standardized LC-MS protocols reduces variability. Statistical tools like Bland-Altman plots assess agreement between datasets .
Q. What strategies resolve contradictions in carcinogenicity data between in vitro and epidemiological studies?
Methodological Answer: Apply read-across analysis using structurally similar surrogates with robust carcinogenicity data (e.g., NDMA ). Adjust for metabolic differences via physiologically based kinetic (PBK) modeling. Epidemiological meta-analyses should stratify by confounders (e.g., smoking, dietary nitrate intake) and employ exposure indices integrating endogenous/exogenous N-Nitroso sources .
Q. How can isotopic labeling improve mechanistic studies of this compound bioactivation?
Methodological Answer: Deuterium labeling at reactive sites (e.g., α-carbon positions) slows metabolic degradation, enabling tracking of bioactivation pathways via MS-based metabolomics. Comparative studies with non-deuterated analogs quantify kinetic isotope effects (KIEs) on DNA adduct formation (e.g., N7-guanine adducts ). Coupled with CRISPR-edited cell models, this clarifies mutagenic potential .
Q. What experimental designs minimize false positives in dietary N-Nitroso compound assessments?
Methodological Answer: Use food-frequency questionnaires (FFQs) validated against 7-day dietary records (7DFR) with ≥100 participants to ensure statistical power. Assign N-Nitroso values via direct matching to food databases and impute missing data via multivariable regression. Control for pH-dependent artifact formation during sample digestion .
Data Analysis & Interpretation
Q. How should researchers address low recovery rates in this compound extraction protocols?
Methodological Answer: Optimize solid-phase extraction (SPE) sorbents (e.g., mixed-mode cation exchange) and elution solvents (e.g., methanol:acetic acid 95:5). Spike deuterated recovery standards (e.g., NDMA-d14 ) pre-extraction to monitor losses. Statistical correction via matrix-matched calibration curves improves accuracy .
Q. What statistical methods are optimal for analyzing dose-response relationships in N-Nitroso compound toxicity?
Methodological Answer: Employ benchmark dose (BMD) modeling with log-logistic or Weibull distributions to estimate thresholds. Bayesian hierarchical models account for inter-species variability in carcinogenicity data. Sensitivity analyses should test assumptions about metabolic activation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
